1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione
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Overview
Description
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to the anthracene core. The presence of hydroxyl groups at positions 1 and 4, along with the pyrrolidinyl substitution at position 2, imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione can be synthesized through various methods. One common approach involves the reaction of 1,4-dihydroxyanthraquinone with pyrrolidine under specific conditions. The reaction typically requires a solvent such as toluene or ethanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl groups by the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The hydroxyl groups and the pyrrolidinyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound with a similar core structure but lacking the pyrrolidinyl and hydroxyl substitutions.
1,4-Dihydroxyanthraquinone: Similar structure but without the pyrrolidinyl group.
2-(Pyrrolidin-1-yl)anthracene-9,10-dione: Lacks the hydroxyl groups at positions 1 and 4.
Uniqueness
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione is unique due to the combination of hydroxyl and pyrrolidinyl substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
20253-56-9 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
1,4-dihydroxy-2-pyrrolidin-1-ylanthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO4/c20-13-9-12(19-7-3-4-8-19)18(23)15-14(13)16(21)10-5-1-2-6-11(10)17(15)22/h1-2,5-6,9,20,23H,3-4,7-8H2 |
InChI Key |
XITVJVOUZXZYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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